molecular formula C25H20ClN5OS B11689427 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11689427
M. Wt: 474.0 g/mol
InChI Key: MQSOHOMMQILWTO-MPCPQKGKSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound with a unique structure that includes a triazole ring, a chlorophenyl group, and a phenylprop-2-en-1-ylidene moiety

Preparation Methods

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor such as a substituted phenylhydrazine.

    Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through substitution reactions, often using chlorobenzene and bromobenzene as starting materials.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, typically using thiourea or a similar reagent.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed through a condensation reaction involving acetic acid hydrazide and an appropriate aldehyde or ketone.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The triazole ring and the sulfanyl group play crucial roles in binding to these targets, disrupting their normal function and leading to the death of the pathogen .

Comparison with Similar Compounds

Several compounds are structurally similar to 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide, including:

Properties

Molecular Formula

C25H20ClN5OS

Molecular Weight

474.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C25H20ClN5OS/c26-21-15-13-20(14-16-21)24-29-30-25(31(24)22-11-5-2-6-12-22)33-18-23(32)28-27-17-7-10-19-8-3-1-4-9-19/h1-17H,18H2,(H,28,32)/b10-7+,27-17+

InChI Key

MQSOHOMMQILWTO-MPCPQKGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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